Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- is a complex organic compound characterized by the presence of a benzenemethanamine core structure with a phenylseleno group attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylseleno group yields selenoxide derivatives, while reduction of the imine group results in the formation of secondary amines .
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can form covalent bonds with thiol groups in proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar benzenemethanamine core but lacks the phenylseleno group, resulting in different chemical properties and reactivity.
Benzenemethanamine, N-(1-methylethyl)-: Another similar compound with an isopropyl group instead of the phenylseleno group, leading to variations in its chemical behavior.
Benzenemethanamine, α-methyl-N-(1-phenylethyl)-:
Uniqueness
The presence of the phenylseleno group in Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- makes it unique among similar compounds.
Eigenschaften
CAS-Nummer |
831200-76-1 |
---|---|
Molekularformel |
C20H23NSe |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-benzyl-1-(1-phenylselanylcyclohexyl)methanimine |
InChI |
InChI=1S/C20H23NSe/c1-4-10-18(11-5-1)16-21-17-20(14-8-3-9-15-20)22-19-12-6-2-7-13-19/h1-2,4-7,10-13,17H,3,8-9,14-16H2 |
InChI-Schlüssel |
JPRBLQYLSVXLBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C=NCC2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.